

## Chemical structure and properties of Dauricine alkaloid

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# Dauricine Alkaloid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of **Dauricine**, a bioactive bisbenzylisoquinoline alkaloid. It covers its chemical structure, physicochemical and pharmacological properties, and key experimental methodologies for its study.

### **Chemical Structure and Properties**

**Dauricine** is a naturally occurring alkaloid primarily isolated from the rhizomes of plants in the Menispermaceae family, such as Menispermum dauricum (Asian moonseed) and Menispermum canadense (Canadian moonseed).[1] Chemically, it is classified as a phenol, an aromatic ether, and a bis-tetrahydroisoquinoline alkaloid.[1] The structure of **Dauricine** consists of two benzylisoquinoline units linked by a diaryl ether bridge.

#### **Chemical Identity**



Identifier	Value
IUPAC Name	4-{[(1R)-6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydro-1-isoquinolinyl]methyl}-2-(4-{[(1R)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydro-1-isoquinolinyl]methyl}phenoxy)phenol[2][3]
CAS Number	524-17-4[4][5]
Molecular Formula	C38H44N2O6[2][4][5][6]
Synonyms	NSC 36413[4]

## **Physicochemical Data**

The physicochemical properties of **Dauricine** are summarized below, providing essential data for its handling, formulation, and analysis.

Property	Value	Source(s)
Molecular Weight	624.77 g/mol	[1][5][7]
Appearance	Slightly yellow amorphous solid; White to off-white solid	[5][8]
Melting Point	115 °C	[1][5]
Solubility	Soluble in DMSO (≥62.4 mg/mL), ethanol, acetone, and benzene.[2][3][6][9][10] Slightly soluble in ether and PBS (pH 7.2).[4][5] Insoluble in water.[9]	[2][3][4][5][6][9][10]
Optical Rotation	[α]D¹¹ -139° (in methanol)	[5]

## Pharmacological Properties and Mechanism of Action



**Dauricine** exhibits a wide range of pharmacological activities, making it a subject of interest for drug development. Its primary effects include anti-cancer, anti-inflammatory, anti-arrhythmic, and neuroprotective activities.[1][2][3][11]

#### **Summary of Biological Activities**

- Anti-Cancer: Dauricine demonstrates significant inhibitory effects against various cancer cell
  lines, including colon, pancreatic, lung, bladder, and prostate cancers.[2][6][12][13] It inhibits
  cell proliferation and invasion, arrests the cell cycle, and induces apoptosis.[6][8][12]
- Anti-Inflammatory: The alkaloid shows potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β and downregulating adhesion molecules like ICAM-1 and VCAM-1.[1][4][14][15]
- Anti-Arrhythmic: **Dauricine** can block cardiac transmembrane Na+, K+, and Ca2+ ion currents, suggesting its potential as an anti-arrhythmic agent.[4][7] It has been shown to prolong the action potential duration by inhibiting HERG channels.[3]
- Neuroprotection: It has demonstrated neuroprotective effects in models of cerebral ischemia/reperfusion by reducing inflammation and neuronal apoptosis.[1][15]

**Ouantitative Pharmacological Data (IC50)** 

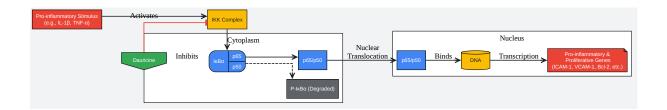
Quantitative i narmacological bata (1030)				
Cell Line	Cancer Type	Activity	IC50 Value (μM)	
A549, H1299, A427	Lung Adenocarcinoma	Proliferation Inhibition	Approx. 10-15 μM	
EJ	Bladder Cancer	Proliferation Inhibition	3.81-5.15 μg/mL	
PC-3M	Prostate Cancer	Proliferation Inhibition	3.81-5.15 μg/mL	
293T-ACE2, VeroE6	(Cell lines for toxicity)	Cytotoxicity	> 50 μM	
*Note: Original data in µg/mL is approximately 6.1-8.2 µM.				

#### **Key Signaling Pathways**



**Dauricine** modulates several critical intracellular signaling pathways. The most well-documented are the NF-κB and Hedgehog pathways.

A primary mechanism for **Dauricine**'s anti-inflammatory and anti-cancer effects is the suppression of the Nuclear Factor-kappaB (NF- $\kappa$ B) signaling pathway.[1][6][14] In unstimulated cells, NF- $\kappa$ B is sequestered in the cytoplasm by its inhibitor, I $\kappa$ B $\alpha$ . Pro-inflammatory stimuli, such as IL-1 $\beta$  or TNF- $\alpha$ , trigger the phosphorylation and subsequent degradation of I $\kappa$ B $\alpha$ , allowing the p65 subunit of NF- $\kappa$ B to translocate to the nucleus.[6][16] **Dauricine** inhibits the phosphorylation and degradation of I $\kappa$ B $\alpha$ , thereby preventing p65 nuclear translocation and the transcription of downstream inflammatory and proliferative genes like ICAM-1, VCAM-1, CyclinD1, and Bcl-2.[4][6][16]

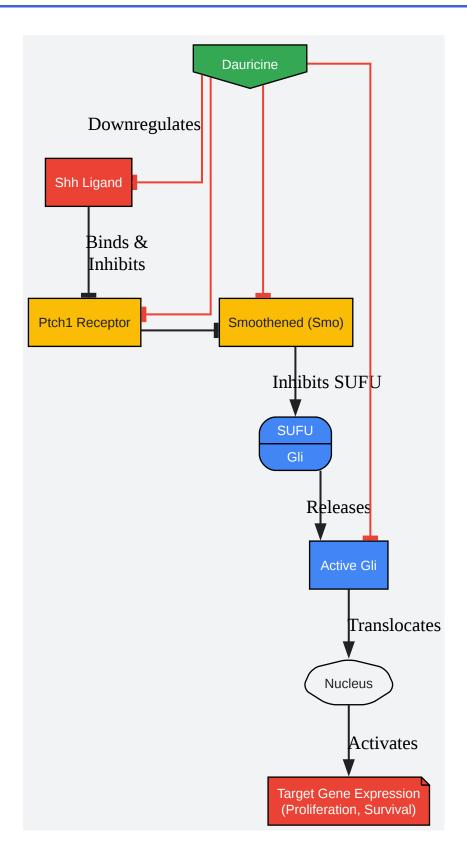


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**Dauricine** inhibits the NF-kB signaling pathway.

In the context of pancreatic cancer, **Dauricine** has been shown to suppress the Hedgehog (Hh) signaling pathway, which is aberrantly activated in many malignancies.[2][7][8] The canonical Hh pathway is initiated when the Sonic Hedgehog (Shh) ligand binds to its receptor, Patched1 (Ptch1). This binding relieves Ptch1's inhibition of Smoothened (Smo), a G-protein coupled receptor. Activated Smo then triggers a cascade that leads to the activation and nuclear translocation of Gli transcription factors, which regulate genes involved in cell proliferation and survival.[2][5] **Dauricine** treatment significantly decreases the expression of key pathway components, including Shh, Ptch1, Smo, and Gli1, thereby inhibiting pathway activity and suppressing tumor growth.[2][5]





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**Dauricine** inhibits the Hedgehog signaling pathway.



### **Experimental Protocols**

This section details generalized methodologies for the isolation, synthesis, and biological evaluation of **Dauricine**.

#### **Isolation from Menispermum dauricum**

This protocol describes a general procedure for the extraction and isolation of **Dauricine** from plant material.

- Preparation of Plant Material: Dried rhizomes of M. dauricum are pulverized into a fine powder.
- Extraction: The powdered material is subjected to extraction with an organic solvent, typically
  methanol or ethanol, using methods such as maceration or Soxhlet extraction for 24-48
  hours. The process is repeated multiple times to ensure exhaustive extraction.
- Solvent Removal: The combined extracts are filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
- Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and filtered. The acidic solution is then washed with an immiscible organic solvent (e.g., ethyl acetate) to remove neutral and acidic compounds. The aqueous layer is then basified (e.g., with NH<sub>4</sub>OH to pH 9-10) and extracted with a solvent like chloroform or dichloromethane to isolate the basic alkaloid fraction.
- Chromatographic Purification: The crude alkaloid fraction is subjected to chromatographic separation.
  - Column Chromatography: The fraction is loaded onto a silica gel or alumina column and eluted with a gradient solvent system (e.g., chloroform-methanol or hexane-ethyl acetate) to separate the components.
  - Preparative HPLC: Fractions enriched with **Dauricine** are further purified using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to yield the pure compound.



• Structure Elucidation: The identity and purity of the isolated **Dauricine** are confirmed using spectroscopic methods, including Mass Spectrometry (MS), <sup>1</sup>H-NMR, and <sup>13</sup>C-NMR.[11]

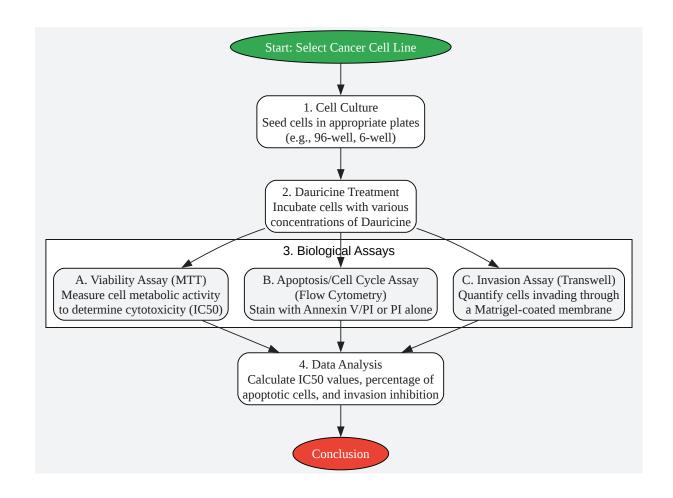
### **General Synthetic Strategies**

The total synthesis of **Dauricine** is complex. One validated computer-designed approach involves a multi-step sequence starting from 4-hydroxyethylphenol, proceeding through iodization, benzylation, coupling, bis-oxidation, another coupling step, reduction, and final debenzylation.[1] Another advanced strategy for related bis-tetrahydroisoquinoline alkaloids utilizes an aryne annulation approach to construct the isoquinoline cores, followed by cross-coupling reactions to form the diaryl ether linkage.[17]

#### In Vitro Anti-Cancer Activity Workflow

The following protocol outlines a standard workflow for assessing the anti-cancer effects of **Dauricine** on a selected cancer cell line.





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Workflow for in vitro evaluation of anti-cancer activity.

#### **Detailed Protocols:**

Cell Viability (MTT Assay):



- Seed cancer cells (e.g., A549, HCT116) in a 96-well plate and allow them to adhere overnight.
- Treat cells with a range of **Dauricine** concentrations (e.g., 0, 5, 10, 15, 20 μM) for 24-48 hours.
- Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow formazan crystal formation.
- Solubilize the formazan crystals with DMSO.
- Measure the absorbance at ~570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.
- Apoptosis Analysis (Flow Cytometry):
  - Culture cells in 6-well plates and treat with Dauricine for 24-48 hours.
  - Harvest the cells (including floating and adherent cells) and wash with cold PBS.
  - Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
  - Analyze the stained cells using a flow cytometer to quantify early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations.

### **In Vitro Anti-Inflammatory Activity Protocol**

This protocol assesses **Dauricine**'s ability to inhibit inflammatory responses in macrophage or endothelial cells.

- Cell Culture: Seed RAW 264.7 macrophages or Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate plates.[4][18]
- Treatment and Stimulation: Pre-treat cells with non-cytotoxic concentrations of **Dauricine** for 1-2 hours.



- Stimulate the cells with an inflammatory agent, such as Lipopolysaccharide (LPS) (1 μg/mL) or IL-1β (10 ng/mL), for a specified period (e.g., 6-24 hours).[4][18]
- Endpoint Analysis:
  - Nitric Oxide (NO) Measurement (Griess Assay): For macrophage cultures, collect the supernatant. Mix the supernatant with Griess reagent and measure the absorbance at ~540 nm to quantify nitrite, a stable product of NO. A decrease in nitrite indicates anti-inflammatory activity.[18]
  - Gene Expression (qRT-PCR/Western Blot): Lyse the cells to extract RNA or protein. Use qRT-PCR to measure the mRNA levels of inflammatory genes (ICAM-1, VCAM-1, TNF-α, etc.). Use Western blotting to measure the protein levels of key signaling molecules (e.g., p-p65, IκBα).[4][16]
  - NF-κB Activity (Luciferase Reporter Assay): Transfect cells with a luciferase reporter
    plasmid containing NF-κB binding sites. Following treatment and stimulation, lyse the cells
    and measure luciferase activity. A reduction in luminescence indicates inhibition of NF-κB
    transcriptional activity.[4]

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